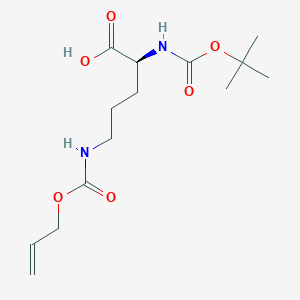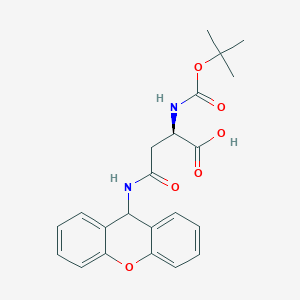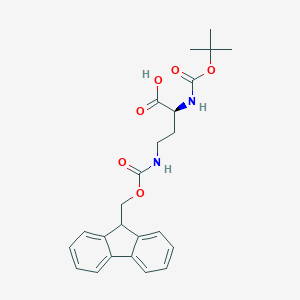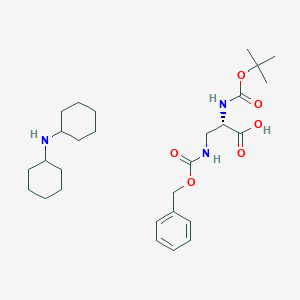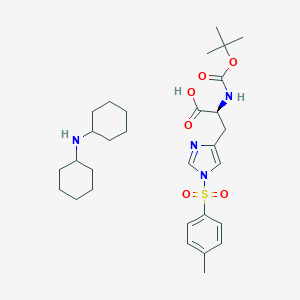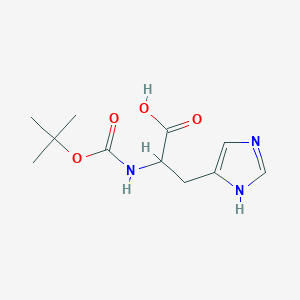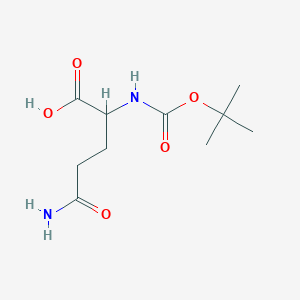
Fmoc-Dap-OH
Descripción general
Descripción
Fmoc-Dap-OH, also known as Nα-Fmoc-L-2,3-diaminopropionic acid, is an organic compound with the chemical formula C18H18N2O4 . It is a solid substance that appears as white crystalline powder . Fmoc-Dap-OH is used in the medical field as an effective amine oxidase inhibitor, which can be used to treat cardiovascular diseases and improve cardiac function .
Molecular Structure Analysis
The molecular weight of Fmoc-Dap-OH is 326.35 . The SMILES string of Fmoc-Dap-OH is NC [C@H] (NC (=O)OCC1c2ccccc2-c3ccccc13)C (O)=O .
Chemical Reactions Analysis
Fmoc-Dap-OH serves as an amino acid building block for introducing alkyne functions into peptide sequences by standard Fmoc/tBu protocols . The alkyne residue can be engaged for copper catalyzed click reaction with organic azides or with tetrazines for copper-free conjugations .
Physical And Chemical Properties Analysis
Fmoc-Dap-OH is a solid substance that appears as white crystalline powder . The density of Fmoc-Dap-OH is predicted to be 1.324±0.06 g/cm3, and the boiling point is predicted to be 579.5±50.0 °C .
Aplicaciones Científicas De Investigación
Biomedical Hydrogels
Fmoc-Dap-OH: is instrumental in the synthesis of peptide-based hydrogels (PHGs) . These hydrogels are biocompatible and suitable for various biomedical applications, such as drug delivery and diagnostic tools for imaging . The self-assembling nature of peptides containing Fmoc-Dap-OH allows for the creation of hydrogels that can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .
pH-Controlled Gelation
The compound plays a critical role in pH-controlled ambidextrous gelation . This process is significant for creating hydrogels that can form at different pH levels, as well as organogels. Fmoc-Dap-OH derivatives exhibit unique fibrous morphologies and are driven by aromatic π–π stacking and hydrogen bonding interactions, which are crucial for the stability and functionality of the gels .
Tissue Engineering Scaffolds
Due to its ability to form rigid hydrogels, Fmoc-Dap-OH is a promising candidate for developing tunable and versatile scaffolds for tissue engineering. The mechanical rigidity of these hydrogels, along with their responsiveness to peptide concentration, makes them suitable for creating a physiologically relevant environment for in vitro experiments .
Synthesis of Sensitive Peptides
Fmoc-Dap-OH is used in the orthogonal deprotection strategy for the synthesis of sensitive peptides. This strategy is essential for the synthesis of peptides that are prone to degradation under traditional deprotection conditions, thereby expanding the scope of peptide-based therapeutics .
Mecanismo De Acción
Target of Action
Fluorenylmethyloxycarbonyl-Diaminopropionic Acid (Fmoc-Dap-OH) is primarily used as a protecting group for amines in peptide synthesis . The primary targets of Fmoc-Dap-OH are the amine groups present in the peptide chain. These amine groups play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins.
Mode of Action
The mode of action of Fmoc-Dap-OH involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Dap-OH are those involved in peptide synthesis. Specifically, the use of Fmoc-Dap-OH allows for the selective formation of peptide bonds without interference from other reactive groups present in the peptide chain . This selective reactivity is crucial for the synthesis of complex peptides and proteins.
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of Fmoc-Dap-OH’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting amine groups during synthesis, Fmoc-Dap-OH allows for the selective formation of peptide bonds, enabling the creation of complex peptides and proteins .
Action Environment
The action of Fmoc-Dap-OH is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by basic conditions . Additionally, the stability of Fmoc-Dap-OH can be affected by factors such as temperature and pH. It is typically stored at temperatures between 2-8°C .
Safety and Hazards
Direcciones Futuras
Fmoc-Dap-OH has potential applications in the field of biomedicine. For instance, Fmoc-derivatives of a series of peptides were found to form hydrogels, which could be used as potential materials for tissue engineering . The development and use of this Nα-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .
Propiedades
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLKWZYHRLRRL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dap-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Fmoc-Dap-OH, and why is it used in peptide synthesis?
A1: Fmoc-Dap-OH stands for N-(9-Fluorenylmethoxycarbonyl)-2,3-diaminopropionic acid. It is a protected form of the amino acid 2,3-diaminopropionic acid (Dap).
Q2: The research paper mentions the synthesis of "Fmoc-Dap(Ivdde)-OH". What does this signify and how does it relate to Fmoc-Dap-OH?
A2: The paper describes the synthesis of Fmoc-Dap(Ivdde)-OH, which is a derivative of Fmoc-Dap-OH. In this derivative, the side chain amino group of Dap is further protected with the Ivdde group (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl). This additional protection is strategically employed to enable selective reactions at other sites of the molecule during peptide synthesis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




